N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CA-4 or Combretastatin A-4, is a synthetic compound that belongs to the family of combretastatins. It was first isolated from the South African tree Combretum caffrum and has since been studied for its potential use in cancer treatment. CA-4 has been shown to have anti-tumor activity by disrupting the formation of blood vessels that supply tumors, leading to their starvation and eventual death.
Wirkmechanismus
The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide involves its ability to disrupt the formation of blood vessels that supply tumors. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide binds to the protein tubulin, which is involved in the formation of microtubules. Microtubules are essential for the formation of blood vessels that supply tumors. By disrupting the formation of microtubules, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide prevents the formation of blood vessels, leading to the starvation and eventual death of the tumor.
Biochemical and Physiological Effects:
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. In addition, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments include its ability to disrupt the formation of blood vessels that supply tumors, leading to their starvation and eventual death. It has also been shown to have synergistic effects when used in combination with other anti-cancer drugs. However, the limitations of using N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments include its low yield and complex synthesis process.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the synergistic effects of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide with other anti-cancer drugs. Additionally, the study of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide in combination with immunotherapy is an area of future research. Finally, the development of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide analogs with improved pharmacological properties is an area of future research.
Synthesemethoden
The synthesis of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide is a complex process that involves several steps. The first step is the synthesis of the key intermediate, 3,4,5-trimethoxybenzaldehyde, which is then used to synthesize the final product. The process involves several chemical reactions including condensation, reduction, and cyclization. The final product is obtained in a yield of approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types including breast, lung, and prostate cancer. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide works by disrupting the formation of blood vessels that supply tumors, leading to their starvation and eventual death. It has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-11-8-6-10(7-9-11)14(19)17-15(21)16-12-4-2-3-5-13(12)18/h2-9,18H,1H3,(H2,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLOZGRQFRNQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.